![molecular formula C21H18N2O2S B2810772 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide CAS No. 887346-53-4](/img/structure/B2810772.png)
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide
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Overview
Description
The compound “N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene moiety (a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring), a thiazole ring (a heterocyclic ring with sulfur and nitrogen), and a carboxamide group (a functional group derived from carboxylic acid). The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the molecular structure of a compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the carboxamide group might be involved in acid-base reactions, while the heterocyclic rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties are often determined experimentally .Scientific Research Applications
- Researchers have explored indole derivatives (to which this compound belongs) for their antiviral potential. For instance:
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for anti-HIV activity against HIV-1 and HIV-2 strains. These compounds showed promise in inhibiting viral replication .
Antiviral Activity
Anti-HIV Activity
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
2-aminothiazole derivatives have been found to exhibit their anticancer effects by interacting with various targets in cancer cells .
Biochemical Pathways
It is known that 2-aminothiazole derivatives can affect a wide range of biochemical pathways in cancer cells, leading to their death .
Result of Action
It is known that 2-aminothiazole derivatives can cause cell death in various types of cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-6-8-15(9-7-14)10-18-12-22-21(26-18)23-20(24)17-11-16-4-2-3-5-19(16)25-13-17/h2-9,11-12H,10,13H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEDPGPDQCDOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide |
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